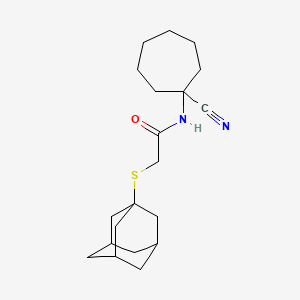
2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide, also known as ACSA-2, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ACSA-2 belongs to the class of compounds known as adamantane derivatives, which are characterized by a rigid and stable structure.
Mechanism of Action
The exact mechanism of action of 2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes and receptors involved in inflammation and cancer progression. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to significantly reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory agent. In another study conducted on human lung cancer cells, this compound was found to induce cell death and inhibit cell proliferation, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide is its stable and rigid structure, which makes it a suitable compound for studying the structure-activity relationship of adamantane derivatives. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide. One area of interest is the elucidation of its exact mechanism of action. Further studies are also needed to investigate its potential as a therapeutic agent in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more soluble analogs of this compound may enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide involves the reaction of 1-cyanocycloheptanone with 1-adamantanesulfanyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been reported to yield high purity and high yield of this compound.
Scientific Research Applications
2-(adamantan-1-ylsulfanyl)-N-(1-cyanocycloheptyl)acetamide has been studied for its potential as a therapeutic agent in various fields of scientific research. One area of interest is its potential as an anti-inflammatory agent. In a study conducted on rats, this compound was found to significantly reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory agent.
Another area of interest is its potential as an anticancer agent. In a study conducted on human lung cancer cells, this compound was found to induce cell death and inhibit cell proliferation, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
2-(1-adamantylsulfanyl)-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c21-14-19(5-3-1-2-4-6-19)22-18(23)13-24-20-10-15-7-16(11-20)9-17(8-15)12-20/h15-17H,1-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZFBIMQXYVPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

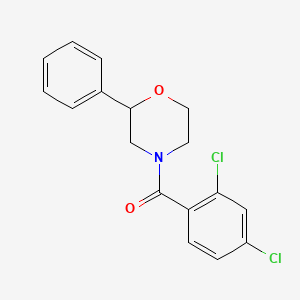
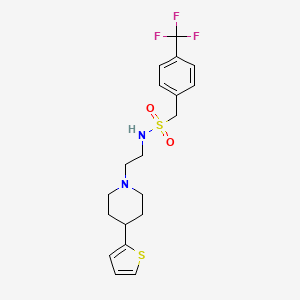

![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)
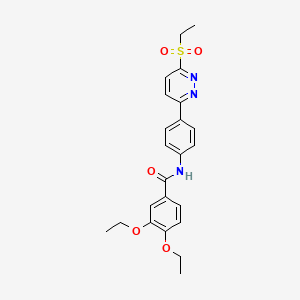
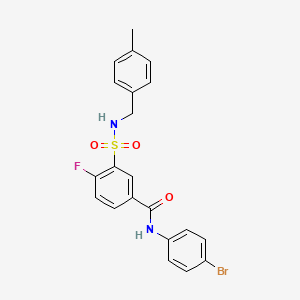
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2453517.png)
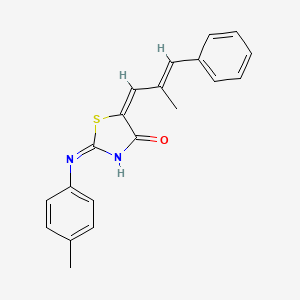
![2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2453520.png)

![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2453528.png)